N-[(2-tert-butylphenoxy)acetyl]-beta-alanine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(2-tert-butylphenoxy)acetyl]-beta-alanine involves complex organic synthesis techniques, including the condensation of specific amino acid derivatives with selected reagents. For instance, the synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL) involves the condensation of N-bromoacetyl-beta-alanine with N alpha-Boc-L-lysine, highlighting a method to introduce specific functional groups into peptide chains (Inman et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds often features complex arrangements of atoms that confer unique properties. For example, the crystal structure of Nβ-tert-butyloxycarbonyl-β-alanyl-L-alanine methylamide demonstrates specific torsion angles and conformations that are common in linear peptides and derivatives of β-Ala (Bardi et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving N-[(2-tert-butylphenoxy)acetyl]-beta-alanine derivatives can be highly specific and yield products with unique chemical properties. For example, N-tert-Butanesulfinyl alpha-alkoxyaldimines, prepared from protected lactals, can undergo nucleophilic addition with Grignard reagents to produce 1,2-disubstituted beta-amino alcohols with high diastereoselectivity, demonstrating the chemical versatility of such compounds (Evans & Ellman, 2003).
Physical Properties Analysis
The physical properties of N-[(2-tert-butylphenoxy)acetyl]-beta-alanine derivatives can vary widely depending on their molecular structure. These properties are essential for understanding the compound's behavior in different environments and applications. For example, the study of N-protected amino acids and their ternary complexes with copper(II) reveals insights into their spectroscopic behavior, indicating potential applications in materials science (Menabue et al., 1983).
Scientific Research Applications
Polymer Synthesis and Properties
Synthesis and Properties of Amino Acid-Based Polyacetylenes : Research on the synthesis of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine with various propargyl derivatives, has been conducted. These monomers underwent polymerization to afford polymers with significant molecular weights and exhibited unique properties such as large specific rotations, suggesting helical conformations. This study provides insights into the use of such compounds in developing new polymeric materials with potential applications in biomedicine and materials science (Gao, Sanda, & Masuda, 2003).
Enzyme Activity and Substrate Specificity
Unusual Extra Space at the Active Site and High Activity for Acetylated Hydroxyproline of Prolyl Aminopeptidase : A study on prolyl aminopeptidase from Serratia marcescens highlighted the enzyme's unique active site, which accommodates acetylated substrates efficiently. The research demonstrated how the enzyme's structural features enable the effective degradation of collagen fragments, potentially offering a new angle on understanding enzyme-substrate interactions and designing enzyme inhibitors (Nakajima et al., 2006).
Bioconjugation and Cross-Linking
Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine for Peptide Synthesis : This compound has been synthesized for use in solid-phase peptide synthesis, offering a method to introduce a side-chain bromoacetyl group into peptide sequences. The resulting peptides can be used for creating cyclic peptides, peptide conjugates, and polymers through thioether linkages, highlighting the compound's role in facilitating complex biochemical syntheses and potential applications in drug development and molecular biology (Inman et al., 1991).
Safety and Hazards
properties
IUPAC Name |
3-[[2-(2-tert-butylphenoxy)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)11-6-4-5-7-12(11)20-10-13(17)16-9-8-14(18)19/h4-7H,8-10H2,1-3H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJDYJFWVHEJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid |
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